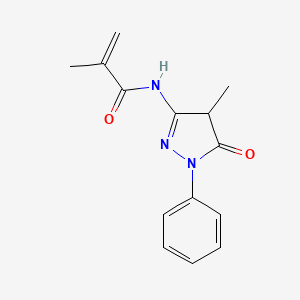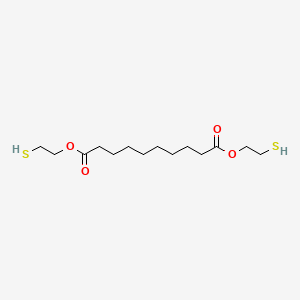
Estradiol 17-acetate 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 17-acetate 3-benzoate is a synthetic estrogen compound derived from estradiol, a naturally occurring hormone in the human body. This compound is a dual ester of estradiol, combining both acetate and benzoate groups. It is primarily used in hormone replacement therapy and various medical treatments due to its potent estrogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 17-acetate 3-benzoate typically involves the esterification of estradiol with acetic anhydride and benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol 17-acetate 3-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding estradiol, acetic acid, and benzoic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Hydrolysis: Estradiol, acetic acid, benzoic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Applications De Recherche Scientifique
Estradiol 17-acetate 3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and hormone-based therapies.
Mécanisme D'action
Estradiol 17-acetate 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and maintenance of reproductive tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol benzoate: A single ester of estradiol, used in similar medical applications.
Estradiol acetate: Another single ester of estradiol, with slightly different pharmacokinetic properties.
Estradiol cypionate: A longer-acting ester of estradiol, used for prolonged hormone therapy.
Uniqueness
Estradiol 17-acetate 3-benzoate is unique due to its dual ester structure, which may offer distinct pharmacokinetic advantages, such as improved bioavailability and sustained release compared to single esters. This dual esterification can potentially enhance its therapeutic efficacy and reduce the frequency of administration.
Propriétés
| 4954-17-0 | |
Formule moléculaire |
C27H30O4 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 |
Clé InChI |
CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)


